molecular formula C8H14N2 B086361 3-(Cyclopentylamino)propionitrile CAS No. 1074-63-1

3-(Cyclopentylamino)propionitrile

Cat. No. B086361
CAS RN: 1074-63-1
M. Wt: 138.21 g/mol
InChI Key: YHGZCPAPXDXHCY-UHFFFAOYSA-N
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Description

Cyclic compounds and nitriles play a crucial role in organic chemistry due to their versatile applications in drug development, synthesis of natural products, and creation of polymers. “3-(Cyclopentylamino)propionitrile” falls into the category of compounds that contain both a cyclic structure and a nitrile group, offering interesting chemical and physical properties for study and application.

Synthesis Analysis

Cycloaddition reactions, such as the [4+3] cycloaddition, provide a method for the synthesis of cyclic structures by combining smaller molecules into cyclic compounds. This type of reaction is pivotal for constructing medium to large-sized rings and can be relevant for synthesizing compounds like “3-(Cyclopentylamino)propionitrile” (Rigby & Pigge, 1998).

Molecular Structure Analysis

The molecular structure of cyclic compounds and nitriles is characterized by their stability and potential for forming complex structures. Cycloaddition reactions, for instance, contribute to the diversity of cyclic structures, impacting their physical and chemical properties significantly.

Chemical Reactions and Properties

Cycloaddition reactions not only allow for the synthesis of cyclic compounds but also influence their chemical reactivity. The presence of a nitrile group in compounds like “3-(Cyclopentylamino)propionitrile” adds to their reactivity, making them useful intermediates in organic synthesis.

Physical Properties Analysis

The physical properties of cyclic nitriles vary widely depending on their structure. Properties such as solubility, boiling point, and melting point are crucial for determining their applications in pharmaceuticals and materials science.

Chemical Properties Analysis

The chemical properties of “3-(Cyclopentylamino)propionitrile” would be influenced by both the cyclic amino group and the nitrile functionality. These groups impact the compound’s reactivity with nucleophiles and electrophiles, its acidity, and its potential for participating in further chemical transformations.

References:

Scientific Research Applications

Pharmacologic and Pathophysiologic Studies

Propionitrile derivatives have been utilized in pharmacologic and pathophysiologic studies to understand disease mechanisms and therapeutic interventions. For example, the use of propionitrile-induced models in rats has helped elucidate the role of dopamine in the pathogenesis and therapy of duodenal ulcers. Such models demonstrate the protective effects of dopamine agonists against ulceration and gastric acid output, highlighting the potential for novel therapeutic approaches in gastrointestinal diseases (Szabó et al., 1982).

Gene Therapy Applications

Solid lipid nanoparticles (SLNs) have been investigated for their potential in gene therapy applications, offering an alternative carrier for DNA delivery. This area of research focuses on the development of non-viral transfection agents that could provide a safer and more efficient means of delivering genetic material for the treatment of various diseases, including genetic disorders and somatic diseases like tumors and neurodegenerative diseases (Bondì & Craparo, 2010).

Microbial Fermentation and Metabolite Production

Propionate, a closely related compound to propionitrile, serves as a significant microbial fermentation metabolite with potential health benefits. Steering microbial propionate production through diet has been proposed as a strategy to promote health benefits from microbial carbohydrate fermentation. This research area explores the propionate-production pathways, the potential substrates to increase microbial propionate, and the development of functional food strategies aimed at promoting propionate-associated health benefits (Hosseini et al., 2011).

Alternatives to Animal Testing

In the context of reducing animal testing, alternative methods and organisms have been explored for drug and chemical testing. This approach aligns with the ethical considerations of using animals in scientific research and seeks to find more humane and efficient testing methodologies. The development and implementation of such alternatives could significantly impact the drug development process, making it more ethical and potentially faster and less costly (Doke & Dhawale, 2013).

properties

IUPAC Name

3-(cyclopentylamino)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2/c9-6-3-7-10-8-4-1-2-5-8/h8,10H,1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHGZCPAPXDXHCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374118
Record name 3-(Cyclopentylamino)propionitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Cyclopentylamino)propionitrile

CAS RN

1074-63-1
Record name 3-(Cyclopentylamino)propanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1074-63-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Cyclopentylamino)propionitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Cyclopentylamino)propionitrile
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Synthesis routes and methods

Procedure details

At room temperature, cyclopentylamine (5.794 mL, 58.7 mmol) was added dropwise to a solution of acrylonitrile (5.79 mL, 88.1 mmol) in methanol (7 mL). The solution was stirred at room temperature for 30 mins and at reflux for 1 hr, cooled to room temperature, and concentrated under reduced pressure. The desired product as obtained by distillation under vacuum to provide a clear liquid (7.4 g, 91%). 1H NMR (CDCl3, 300 MHz) δ 3.14-3.04 (quint, 1H, J=6.3 Hz), 2.91-2.87 (t, 2H, J=6.9 Hz), 2.53-2.48 (td, 2H, J=0.9, 6.9 Hz), 1.88-1.78 (m, 2H), 1.73-1.49 (m, 4H), 1.36-1.24 (m, 2H), 1.19 (br s, 1H).
Quantity
5.794 mL
Type
reactant
Reaction Step One
Quantity
5.79 mL
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One

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